molecular formula C7H15NaO B13735271 Sodium heptylate

Sodium heptylate

Cat. No.: B13735271
M. Wt: 138.18 g/mol
InChI Key: QXGDIAJDPHVEBJ-UHFFFAOYSA-N
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Description

It is represented by the chemical formula C7H15NaO and has a molecular weight of 138.18317 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium heptylate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction typically involves dissolving heptanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The reaction can be represented as follows:

C7H14O2+NaOHC7H15NaO+H2O\text{C}_7\text{H}_{14}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_{15}\text{NaO} + \text{H}_2\text{O} C7​H14​O2​+NaOH→C7​H15​NaO+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting heptanoic acid with sodium carbonate or sodium bicarbonate. This method is preferred due to its cost-effectiveness and efficiency. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium heptylate undergoes various chemical reactions, including:

    Neutralization: Reacts with acids to form heptanoic acid and the corresponding sodium salt.

    Substitution: Can participate in nucleophilic substitution reactions due to the presence of the sodium ion.

    Oxidation and Reduction: this compound can be oxidized to form heptanoic acid or reduced to form heptanol.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide, potassium hydroxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Heptanoic Acid: Formed through neutralization or oxidation.

    Heptanol: Formed through reduction.

Scientific Research Applications

Sodium heptylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heptanoate esters.

    Biology: Employed in the study of metabolic pathways involving fatty acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of sodium heptylate involves its ability to dissociate into sodium ions and heptanoate ions in aqueous solutions. The heptanoate ions can interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and cellular processes. The sodium ions contribute to maintaining the ionic balance and osmotic pressure within cells.

Comparison with Similar Compounds

    Sodium Caprylate (C8H15NaO2): Similar in structure but with an additional carbon atom.

    Sodium Valerate (C5H9NaO2): Shorter carbon chain compared to sodium heptylate.

    Sodium Butyrate (C4H7NaO2): Even shorter carbon chain and different metabolic properties.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physicochemical properties. It has a balanced hydrophobic and hydrophilic nature, making it suitable for various applications that require moderate solubility and reactivity.

Properties

Molecular Formula

C7H15NaO

Molecular Weight

138.18 g/mol

IUPAC Name

sodium;heptan-1-olate

InChI

InChI=1S/C7H15O.Na/c1-2-3-4-5-6-7-8;/h2-7H2,1H3;/q-1;+1

InChI Key

QXGDIAJDPHVEBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[O-].[Na+]

Origin of Product

United States

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